molecular formula C22H19N3O3S B12479113 2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid

2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid

Cat. No.: B12479113
M. Wt: 405.5 g/mol
InChI Key: WDKPGNZPNLXBTO-UHFFFAOYSA-N
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Description

2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid is a complex organic compound that features a unique structure combining a pyrazoloquinoline core with a thiophene ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a thiophene derivative with a pyrazoloquinoline intermediate under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrazoloquinoline core can be reduced to form alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinoline derivatives and thiophene-containing molecules. Examples include:

Uniqueness

The uniqueness of 2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

2-(3-methyl-5-oxo-4-thiophen-3-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-1-yl)benzoic acid

InChI

InChI=1S/C22H19N3O3S/c1-12-18-19(13-9-10-29-11-13)20-15(6-4-8-17(20)26)23-21(18)25(24-12)16-7-3-2-5-14(16)22(27)28/h2-3,5,7,9-11,19,23H,4,6,8H2,1H3,(H,27,28)

InChI Key

WDKPGNZPNLXBTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(N2)CCCC3=O)C4=CSC=C4)C5=CC=CC=C5C(=O)O

Origin of Product

United States

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